BenchChemオンラインストアへようこそ!

2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Chemical Library Design Scaffold-Based Drug Discovery Structure-Activity Relationship Analysis

2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-70-5, molecular formula C₂₃H₂₂FN₃O₂, molecular weight 391.45 g/mol) belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one fused heterocyclic class, a scaffold recognized as a bioisostere of purines and employed in the design of ATP-competitive kinase inhibitors. The compound features a 2-butoxyphenyl substituent at the pyrazole 2-position and a 3-fluorobenzyl group at the pyrazinone N5 position, constituting a distinct substitution pattern within this chemotype.

Molecular Formula C23H22FN3O2
Molecular Weight 391.446
CAS No. 1357740-70-5
Cat. No. B2686673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1357740-70-5
Molecular FormulaC23H22FN3O2
Molecular Weight391.446
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F
InChIInChI=1S/C23H22FN3O2/c1-2-3-13-29-22-10-5-4-9-19(22)20-15-21-23(28)26(11-12-27(21)25-20)16-17-7-6-8-18(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3
InChIKeySNLRDRSLPRZTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-70-5): Procurement-Relevant Structural and Pharmacochemical Baseline


2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-70-5, molecular formula C₂₃H₂₂FN₃O₂, molecular weight 391.45 g/mol) belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one fused heterocyclic class, a scaffold recognized as a bioisostere of purines and employed in the design of ATP-competitive kinase inhibitors . The compound features a 2-butoxyphenyl substituent at the pyrazole 2-position and a 3-fluorobenzyl group at the pyrazinone N5 position, constituting a distinct substitution pattern within this chemotype. At the time of this analysis, this specific compound lacks any peer-reviewed publications, patent disclosures, or public database records containing biological assay data, pharmacological characterization, or structure-activity relationship (SAR) information. The known pharmacological space for the pyrazolo[1,5-a]pyrazin-4(5H)-one class includes antiproliferative activity against lung cancer cell lines (A549, H322, H1299) and modulation of CNS targets such as mGluR2 and GluN2A [1][2][3], but none of these studies included or referenced CAS 1357740-70-5. Evidence for product-specific differentiation is therefore currently unavailable.

Why Generic Substitution Is Unsupported for 2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-70-5)


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype, even modest structural variations produce substantial shifts in both biological target engagement and phenotypic outcome, rendering in-class compounds functionally non-interchangeable. Published SAR studies demonstrate that the identity of the aryl substituent at the pyrazole 2-position is a dominant determinant of antiproliferative potency: 4-chlorophenyl-bearing analogs (e.g., compound 3o) exhibit markedly superior A549 growth inhibition relative to other aryl variants, while ferrocenyl substitution redirects activity toward cell-cycle arrest mechanisms in the same cell line [1][2]. Separately, in the CNS space, subtle alterations to the 6,7-dihydro core and peripheral substituents govern selectivity between mGluR2 negative allosteric modulation (NAM) and GluN2A positive allosteric modulation (PAM), with lead optimization campaigns achieving 100-fold potency improvements through iterative SAR [3][4]. CAS 1357740-70-5, bearing a 2-butoxyphenyl group at the pyrazole 2-position and a 3-fluorobenzyl group at N5 — a combination absent from all published SAR series — cannot be assumed to recapitulate the activity, selectivity, or pharmacokinetic profile of any characterized analog. Generic substitution without compound-specific qualification data carries a high risk of experimental failure and irreproducible results.

Product-Specific Quantitative Evidence Guide for 2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-70-5): Comparator-Based Differentiation Data


Structural Uniqueness of the 2-Butoxyphenyl/3-Fluorobenzyl Substitution Pattern Relative to Published Pyrazolo[1,5-a]pyrazin-4(5H)-one Series

CAS 1357740-70-5 possesses a substitution pattern — 2-butoxyphenyl at the pyrazole C2 position and 3-fluorobenzyl at the pyrazinone N5 position — that does not appear in any published SAR series within this chemotype. Published antiproliferative series (compounds 12–41 in Kuzu et al., 2025; compounds 3a–3o in Zhang et al., 2008) employ C2 substituents such as unsubstituted phenyl, 4-chlorophenyl, 4-methoxyphenyl, 4-methylphenyl, and 4-fluorophenyl, with the N5 position occupied by benzyl, alkyl, or substituted benzyl groups [1][2]. The 2-butoxyphenyl group introduces an alkoxy chain that increases both hydrogen-bond acceptor capacity and lipophilicity (calculated cLogP) relative to all characterized analogs, while the 3-fluorobenzyl N5 substituent introduces a meta-fluorine electronic effect not explored in the lung cancer SAR literature. This combination represents an unexplored region of chemical space within this scaffold, making the compound a potentially valuable probe for scaffold-hopping or novelty-driven screening libraries.

Chemical Library Design Scaffold-Based Drug Discovery Structure-Activity Relationship Analysis

Inferred Lipophilicity and Physicochemical Differentiation from Characterized Analogs

The 2-butoxyphenyl substituent present in CAS 1357740-70-5 is expected to confer higher calculated lipophilicity (cLogP) relative to all published pyrazolo[1,5-a]pyrazin-4(5H)-one analogs that bear unsubstituted phenyl, halogenated phenyl, or methoxy-phenyl groups at the C2 position. In the 2025 Kuzu et al. series (compounds 12–41), the C2 substituents were limited to phenyl rings with electron-donating or electron-withdrawing groups, and ADMET predictions within that study indicated that lipophilicity was a key parameter governing predicted absorption and distribution properties [1]. The butoxy chain (—O(CH₂)₃CH₃) in the target compound adds four additional carbon atoms versus a methoxy group and introduces conformational flexibility absent in the characterized analogs. This increased lipophilicity may affect membrane permeability, plasma protein binding, and metabolic stability, though no experimental data exist for this specific compound.

ADMET Profiling Physicochemical Property Analysis Drug-Likeness Assessment

Scaffold-Level Biological Plausibility: Antiproliferative Activity of Closest Structural Neighbors in A549 Lung Cancer Models

While CAS 1357740-70-5 itself has no reported biological data, the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has demonstrated reproducible antiproliferative activity in A549 NSCLC cells across multiple independent studies. In the most recent and comprehensive SAR series (Kuzu et al., 2025, 30 compounds), the most potent analogs achieved IC₅₀ values of 8.19 µM (compound 27) and 7.01 µM (compound 28) in A549 cells, with the active subset (compounds 15, 16, 21, 26–28) also reducing PI3K protein levels, suggesting target engagement [1]. Earlier work by Zhang et al. (2008) demonstrated that compound 3o — bearing a 4-chlorophenyl at C2 and a benzyl at N5 with a 6,7-dihydro core — was the most effective inhibitor of A549 growth in that series, acting through autophagy modulation [2]. The target compound differs from these active analogs in both its C2 substituent (2-butoxyphenyl vs. the electron-rich aryl groups favored by published SAR) and its core oxidation state (the target compound lacks the 6,7-dihydro saturation present in many active analogs), making direct potency extrapolation unreliable. The scaffold's demonstrated biological tractability supports screening investment, but the specific substitution pattern of CAS 1357740-70-5 may yield potency, selectivity, or mechanism-of-action profiles that diverge substantially from published data.

Non-Small Cell Lung Cancer Antiproliferative Screening PI3K Pathway Modulation

Core Oxidation State Differentiation: Fully Unsaturated vs. 6,7-Dihydro Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffolds

CAS 1357740-70-5 features a fully unsaturated pyrazolo[1,5-a]pyrazin-4(5H)-one core, distinguishing it from the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that dominate published CNS applications (mGluR2 NAMs, GluN2A PAMs) [1][2]. The 6,7-dihydro series has demonstrated brain penetration and in vivo CNS activity (e.g., compound 11 showed mGluR2 receptor occupancy and cognition-model activity from 0.32 mg/kg p.o.), while the fully unsaturated core has been primarily explored in oncology contexts [1][3]. The difference in core saturation alters the electronic distribution of the pyrazinone ring, affecting both the planarity of the scaffold and its hydrogen-bonding capacity with kinase hinge regions. The purine bioisosteric relationship — a key design rationale for this scaffold class — may be differentially expressed between the saturated and unsaturated variants, with implications for kinome selectivity profiles .

Scaffold Oxidation State Kinase Inhibitor Design Bioisostere Strategy

Best Research and Industrial Application Scenarios for 2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1357740-70-5)


Diversity-Oriented Synthesis Library Expansion and Novelty-Driven HTS Deck Enrichment

Given the absence of the 2-butoxyphenyl/3-fluorobenzyl substitution pattern from all published pyrazolo[1,5-a]pyrazin-4(5H)-one SAR series [1][2], CAS 1357740-70-5 is a strong candidate for inclusion in diversity-oriented or scaffold-based screening libraries. Its structural novelty may translate into unique biological fingerprints when screened against kinase panels, GPCR panels, or phenotypic assays, offering discovery potential not accessible with the characterized analogs bearing simpler aryl substituents.

Oncology-Focused Antiproliferative Screening Leveraging Scaffold Precedence in Lung Cancer Models

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has validated antiproliferative activity against A549 (NSCLC), H322, and H1299 lung cancer cell lines across multiple independent studies [1][3][4]. CAS 1357740-70-5, with its fully unsaturated core consistent with oncology-oriented chemotypes, is a rational inclusion in lung cancer antiproliferative screening cascades and PI3K pathway-focused assays. Its 2-butoxyphenyl substituent may confer differential potency, selectivity, or mechanism-of-action profiles relative to the 4-chlorophenyl- and 4-methoxyphenyl-bearing analogs previously characterized.

Physicochemical Probing of Alkoxy-Chain Effects on Cellular Permeability and Metabolic Stability

The 2-butoxyphenyl substituent introduces increased lipophilicity, hydrogen-bond acceptor capacity, and conformational flexibility relative to the methoxy-, chloro-, and fluoro-phenyl analogs characterized in published ADMET evaluations [1]. This compound can serve as a probe to systematically evaluate the impact of alkoxy-chain length on membrane permeability (e.g., PAMPA or Caco-2 assays), microsomal stability, and plasma protein binding within the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype, generating SAR data that bridge the gap between simple aryl-substituted and extended-chain analogs.

Comparator or Negative Control for CNS-Penetrant 6,7-Dihydro Analog Programs

The fully unsaturated core of CAS 1357740-70-5 contrasts with the 6,7-dihydro core employed in all published brain-penetrant pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives targeting mGluR2 and GluN2A [5][6]. This compound may serve as a matched molecular pair comparator to assess the contribution of core saturation to CNS penetration, target selectivity, and metabolic stability, enabling more rigorous SAR interpretation in CNS drug discovery programs.

Quote Request

Request a Quote for 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.